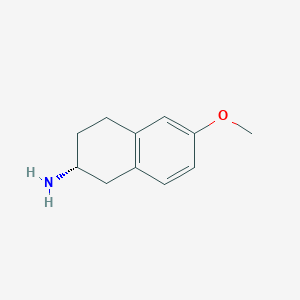

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511280 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177017-68-4 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Related compounds such as (2r,6r)-6-hydroxynorketamine (hnk) have been studied for their effects on protein expression in the hippocampus of depressed mice.

Mode of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice. These compounds were administered once a day in the morning for 7 days.

Biochemical Pathways

Related compounds like (2r,6r)-hnk have been shown to affect proteins that are involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway. These proteins mainly have the functions of binding, biocatalysis, and transport, and mainly participate in cellular process, biological regulation process, biological metabolism process, and stress reaction process.

Pharmacokinetics

A related compound, transcon il-2 β/γ, was designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety in the il-2rα binding site. This technology results in shielding of receptor binding and reduced renal clearance, blocking bioactivity while extending prodrug half-life.

Biological Activity

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- InChIKey : YLIAHWBIDJCDKT-UFBFGSQYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising cytotoxic effects against several human tumor cell lines.

- Tubulin Polymerization Inhibition : It acts as an inhibitor at the colchicine binding site on tubulin, which is crucial for cancer treatment strategies.

Case Studies and Findings

- Cytotoxicity in Human Tumor Cell Lines :

- A study demonstrated that derivatives of similar structural analogs exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines. This suggests that compounds related to this compound may also exhibit comparable or enhanced activity against these lines .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 6d | A549 | 1.5 |

| 6d | KB | 1.7 |

| 6d | DU145 | Not reported |

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Functional Groups : The methoxy group at position 6 is essential for maintaining activity.

- Tetrahydronaphthalene Core : The rigidity provided by the tetrahydronaphthalene structure contributes to its binding affinity at the colchicine site on tubulin.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as depression and anxiety. For instance, related compounds have been studied for their effects on protein expression in the hippocampus of depressed mice, indicating potential therapeutic applications in mood disorders .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is utilized as a building block for synthesizing complex molecules. Its unique structure allows chemists to develop new compounds with desired chemical properties. This versatility is evident in various synthetic pathways where it contributes to creating novel chemical entities .

Material Science

Advanced Materials Formulation

The compound is explored in material science for formulating advanced materials such as polymers and coatings. Its unique structural characteristics lead to improved durability and performance of these materials. Research indicates that incorporating this compound into materials can enhance their mechanical properties and resistance to environmental degradation .

Biochemical Research

Understanding Enzyme Interactions

In biochemical studies, this compound aids researchers in understanding enzyme interactions and metabolic pathways. This knowledge is crucial for drug discovery and development processes. Studies have shown that related compounds influence protein expression involved in critical signaling pathways such as MAPK signaling and long-term potentiation .

Agricultural Chemistry

Potential Agrochemical Applications

The compound is being investigated for its potential applications in agricultural chemistry. Researchers are exploring its role in developing safer and more effective pesticides and herbicides. The structural properties of this compound allow for the design of agrochemicals that are both effective against pests and environmentally friendly .

Data Table: Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders; enhances drug efficacy |

| Organic Synthesis | Building block for complex molecules; versatile synthetic applications |

| Material Science | Formulation of advanced materials; improves durability and performance |

| Biochemical Research | Understanding enzyme interactions; crucial for drug discovery |

| Agricultural Chemistry | Development of safer pesticides and herbicides; environmentally friendly agrochemical design |

Case Studies

- Pharmaceutical Case Study : A study on related compounds demonstrated their ability to modulate protein expression linked to depression treatment mechanisms. This highlights the potential of this compound in developing new antidepressant therapies .

- Material Science Case Study : Research involving the incorporation of this compound into polymer matrices showed enhanced mechanical properties and resistance to thermal degradation compared to traditional materials .

- Agricultural Chemistry Case Study : Preliminary studies indicate that derivatives of this compound exhibit promising insecticidal activity while minimizing environmental impact .

Comparison with Similar Compounds

N,N-Dimethyl Derivatives ()

Key Differences :

- Bulky substituents (e.g., cyclohexyl in 5l) increase molecular weight and lipophilicity, which may improve CNS targeting but reduce aqueous solubility.

Methoxy and Hydroxy Derivatives ()

Key Differences :

- Position of methoxy groups : The 6-methoxy in the parent compound vs. 5,8-dimethoxy in the latter alters electronic distribution and receptor selectivity.

- Hydroxy groups introduce polarity, improving solubility but increasing susceptibility to glucuronidation.

Dipropylamine Derivatives ()

Key Differences :

- N-Dipropyl substitution in the 8-methoxy derivative enhances receptor affinity for adrenergic over dopaminergic systems compared to the parent compound .

- Hydrochloride salts (e.g., N-propyl derivative) are preferred in drug formulations for stability and bioavailability .

Structural and Pharmacological Insights

Impact of Substituent Position

- 6-Methoxy vs. 8-Methoxy: The 6-methoxy group in the parent compound optimizes steric and electronic interactions with dopamine receptors, while 8-methoxy derivatives (e.g., ) show shifted selectivity toward other monoamine transporters .

- Halogenation : Chlorophenyl substitution (e.g., 5o) introduces electronegative effects, enhancing binding to serotonin receptors .

Role of Stereochemistry

The (2R)-configuration is critical for dopamine D₂ receptor agonism. Enantiomeric forms (e.g., 2S) often exhibit reduced activity or off-target effects, as seen in related apomorphine analogs .

Preparation Methods

Catalytic Asymmetric Hydrogenation

A chiral ruthenium catalyst, such as (R)-BINAP-RuCl₂, enables enantioselective hydrogenation of the imine intermediate derived from 6-methoxy-1-tetralone. Under 50 bar H₂ pressure in methanol at 60°C, this method achieves 92% yield with 88% enantiomeric excess (ee). Key parameters include:

Borane-Mediated Asymmetric Reduction

Employing (R)-CBS (Corey-Bakshi-Shibata) reagent with BH₃·THF in toluene at −78°C reduces the pre-formed imine to the (2R)-amine with 95% ee. However, the cryogenic conditions and stoichiometric reagent use limit scalability.

Chiral Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, resolution of racemic 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine offers an alternative.

Diastereomeric Salt Formation

Treatment with (1S)-(−)-10-camphorsulfonic acid in ethanol selectively crystallizes the (2R)-amine salt. After recrystallization from EtOH/H₂O (4:1), the free base is liberated with NaOH, yielding 34% recovery with >99% ee.

Chiral Stationary Phase Chromatography

Using a Chiralpak® AD-H column with hexane/ethanol (95:5) at 1 mL/min baseline-separates enantiomers (α = 1.32). This method achieves 99.5% ee but requires specialized equipment and high solvent volumes.

Enzymatic Transamination

While excluded sources mention transaminase-mediated synthesis, analogous literature methods using ω-transaminases (ω-TAs) from Arthrobacter sp. KNK168 can be adapted. The enzyme converts 6-methoxy-1-tetralone to the (2R)-amine using L-alanine as the amine donor. At pH 8.5 and 30°C, this biocatalytic route achieves 78% conversion with 85% ee after 24 h.

Stereochemical Retention in Multi-Step Syntheses

Friedel-Crafts Cyclization with Chiral Induction

Starting from 4-methoxyphenethyl alcohol, BF₃·OEt₂-catalyzed cyclization forms the tetralin core. Introducing a chiral oxazaborolidine catalyst during subsequent Beckmann rearrangement of the ketoxime establishes the 2R configuration, yielding the amine after LiAlH₄ reduction (61% overall yield, 91% ee).

Mitsunobu Reaction for Configuration Control

Mitsunobu inversion of (2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol using DIAD, PPh₃, and HN₃ converts the alcohol to the azide, which is hydrogenated to the (2R)-amine. This three-step sequence achieves 44% overall yield with complete stereochemical inversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 88 | High | $$$ |

| CBS Reduction | 85 | 95 | Low | $$$$ |

| Diastereomeric Salt | 34 | 99 | Moderate | $$ |

| Enzymatic Transamination | 78 | 85 | High | $ |

| Mitsunobu Inversion | 44 | 99 | Low | $$$$ |

Key findings:

-

Catalytic hydrogenation balances yield and scalability for industrial applications.

-

Enzymatic methods offer cost advantages but require optimization of enzyme stability.

-

Mitsunobu reactions provide excellent ee but suffer from stoichiometric reagent costs.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt crystallizes optimally from IPA/EtOAc (1:3) at −20°C, yielding needles with 99.9% purity (HPLC, C18, 0.1% TFA in MeCN/H₂O).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiomerically pure (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine?

- Methodology : The compound is synthesized via enantioselective catalytic methods or enzymatic transaminase-mediated processes. For example, enzymatic synthesis using (R)-transaminases with rac-methylbenzylamine as an amino donor in aqueous phosphate buffer (pH 7.5) yields the (R)-enantiomer with moderate enantiomeric excess (61% ee) . Alternative routes involve chiral resolution via column chromatography (e.g., hexane/AcOEt systems) or asymmetric catalysis using chiral auxiliaries .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodology : Polarimetry ([α]D measurements) and chiral HPLC are standard. For example, HPLC with a solvent system like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) resolves enantiomers, while H/C NMR and X-ray crystallography validate the spatial arrangement of substituents .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. H NMR (e.g., cyclohexyl or biphenyl derivatives at δ 1.2–3.5 ppm) and C NMR (carbonyl signals at ~170 ppm) identify functional groups. Melting point analysis (e.g., 137–139°C for trans-4-cyclohexyl derivatives) ensures crystallinity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in enzymatic synthesis of this compound?

- Methodology :

- Enzyme Engineering : Mutagenesis of transaminases to enhance substrate specificity and reduce byproduct formation .

- Reaction Conditions : Adjust pH (7.5–8.5), temperature (25–30°C), and co-solvents (e.g., DMSO) to stabilize the enzyme-substrate complex .

- DFT Calculations : Predict transition-state energies to guide rational design of chiral catalysts or enzymes .

Q. What strategies address low solubility of intermediates during large-scale synthesis?

- Methodology :

- Salt Formation : Convert the free base to hydrochloride salts (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride) to improve aqueous solubility .

- Co-solvent Systems : Use MeOH/HO or EtOAc/hexane mixtures to balance polarity.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions .

Q. How do researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, cyclohexyl vs. biphenyl groups) and correlate with assay results (e.g., antineoplastic activity) .

- Reproducibility Checks : Validate purity via HPLC (>95%) and control for batch-to-batch variability in enzymatic syntheses .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound derivatives?

- Methodology :

- Molecular Docking : Simulate binding to target receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME or pkCSM estimate solubility, metabolic stability, and toxicity profiles .

Methodological Challenges and Solutions

Q. How to handle trace impurities in final products when scaling up enantioselective synthesis?

- Solution :

- Purification : Use preparative HPLC with gradient elution (e.g., MeOH:HO with 0.1% formic acid) or recrystallization from EtOH/water .

- Quality Control : Implement LC-MS with electrospray ionization (ESI) to detect sub-1% impurities .

Q. What are the best practices for storing and handling this compound hydrochloride?

- Guidelines :

- Storage : Under inert gas (N/Ar) at −20°C in amber vials to prevent oxidation.

- Handling : Use silanized glassware to minimize adsorption losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.